4-chloro-3-methoxy-N-methylaniline
Description
4-Chloro-3-methoxy-N-methylaniline (C₈H₁₀ClNO) is an aromatic amine derivative featuring a chlorine atom at the 4-position, a methoxy group at the 3-position, and an N-methyl substituent. Key characteristics can be inferred from related compounds, such as 4-methoxy-N-methylaniline () and 4-chloro-2-methylaniline (). The chlorine and methoxy groups likely enhance its electron-withdrawing and steric effects, influencing reactivity, solubility, and toxicity compared to simpler aniline derivatives.
Properties
CAS No. |
1224684-89-2 |
|---|---|
Molecular Formula |
C8H10ClNO |
Molecular Weight |
171.62 g/mol |
IUPAC Name |
4-chloro-3-methoxy-N-methylaniline |
InChI |
InChI=1S/C8H10ClNO/c1-10-6-3-4-7(9)8(5-6)11-2/h3-5,10H,1-2H3 |
InChI Key |
YNZLUXHJKQRHQF-UHFFFAOYSA-N |
SMILES |
CNC1=CC(=C(C=C1)Cl)OC |
Canonical SMILES |
CNC1=CC(=C(C=C1)Cl)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares 4-chloro-3-methoxy-N-methylaniline with its closest analogs:
Notes:
- *Physical states inferred from analogs; 4-chloro-2-methylaniline is typically liquid at room temperature.
- The N-methyl group in 4-methoxy-N-methylaniline reduces its volatility compared to primary amines.
Key Observations:
Methoxy Group: Improves solubility in polar solvents compared to non-polar substituents (e.g., methyl).
Crystallinity : Derivatives like 4-chloro-N-(3,4-dimethoxyphenyl)methylideneaniline () exhibit stabilized crystal structures via weak hydrogen bonds (C–H⋯O), suggesting that this compound may form similar intermolecular interactions.
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